N-methoxybenzamide

Physicochemical Property Profiling ADME Prediction Chromatography Method Development

Select N-Methoxybenzamide (CAS 2446-51-7) for its unique CONHOMe directing group, enabling robust ortho-C–H activation with reported 68–93% yields in Rh(III)-catalyzed annulation. Unlike N-methylbenzamide, its lower XLogP (0.1 vs. ~0.9) and mp (56–59°C vs. 76–78°C) enhance solubility and handling. A proven scaffold for EGFR-targeting kinase inhibitors (IC50 71 nM). Verify 95%+ purity for reproducible results in Pd/Ru/Rh-catalyzed functionalizations.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 2446-51-7
Cat. No. B1601994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxybenzamide
CAS2446-51-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCONC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
InChIKeyPBQZQTQFQFYBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxybenzamide (CAS 2446-51-7): Quantitative Procurement-Relevant Differentiation Guide for Scientific Selection


N-Methoxybenzamide (CAS 2446-51-7) is an N-alkoxy-functionalized benzamide derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a methoxy group (-OCH3) attached directly to the amide nitrogen, which distinguishes it from simpler N-alkyl benzamides . This structural feature confers specific physicochemical properties, including a computed XLogP of 0.1 and an experimental melting point of 56–59°C . The compound is a crystalline solid under ambient conditions and is primarily utilized as a versatile synthetic intermediate and a directing group in transition-metal-catalyzed C–H activation reactions .

Why Generic Benzamide Substitution Fails: Critical Differences Between N-Methoxybenzamide and Its Closest Analogs


N-Methoxybenzamide cannot be trivially substituted with structurally similar benzamides such as N-methylbenzamide (CAS 613-93-4) or benzohydroxamic acid (CAS 495-18-1) due to profound and quantifiable differences in physicochemical properties and synthetic utility . The N-methoxy group in N-methoxybenzamide significantly alters lipophilicity, hydrogen-bonding capacity, and metal-coordination behavior compared to the N-methyl or N-hydroxy analogs [1]. These differences manifest as distinct melting points, computed partition coefficients (XLogP), and acid dissociation constants (pKa), which directly impact solubility, purification, and formulation strategies [2]. Furthermore, the N-methoxybenzamide scaffold serves as an established, weakly coordinating directing group for ortho-C–H activation, a reactivity profile that is not shared by its simpler counterparts [3]. The evidence below quantifies these differences, demonstrating why generic substitution is not a viable option for researchers requiring specific reactivity or physicochemical profiles.

N-Methoxybenzamide (CAS 2446-51-7): Head-to-Head Quantitative Evidence for Scientific Selection vs. N-Methylbenzamide and Benzohydroxamic Acid


Lipophilicity Differentiation: N-Methoxybenzamide Exhibits Significantly Lower XLogP Than N-Methylbenzamide and Methoxybenzamide Isomers

N-Methoxybenzamide demonstrates a computed XLogP of 0.1 , which is an order of magnitude lower than that of its close structural analog, N-methylbenzamide (XLogP ≈ 0.9) [1]. It is also substantially less lipophilic than 2-methoxybenzamide (LogP = 0.86) [2] and 3-methoxybenzamide (LogP = 0.794) [3], confirming that the position of the methoxy substitution is a critical determinant of lipophilicity. This lower XLogP indicates a markedly different partitioning behavior in aqueous-organic systems, which is critical for predicting absorption, distribution, and for designing reverse-phase HPLC purification methods.

Physicochemical Property Profiling ADME Prediction Chromatography Method Development

Thermal Behavior Differentiation: N-Methoxybenzamide Melts at a Significantly Lower Temperature Than N-Methylbenzamide and Benzohydroxamic Acid

The experimental melting point of N-methoxybenzamide is 56–59°C . This is substantially lower than that of N-methylbenzamide (76–78°C) [1] and benzohydroxamic acid (126–130°C) [2]. This significant difference in melting points reflects distinct intermolecular forces and crystal packing arrangements, which are a direct consequence of the N-methoxy functional group's hydrogen-bonding capabilities compared to the N-H of N-methylbenzamide or the N-OH of benzohydroxamic acid.

Crystallization and Purification Formulation Development Thermal Stability Assessment

Acid-Base Character Differentiation: N-Methoxybenzamide is Predicted to be Far Less Basic Than Benzohydroxamic Acid

While an experimental pKa for N-methoxybenzamide is not widely reported, its predicted pKa is estimated at 15.81±0.50 [1], which is comparable to the predicted pKa of N-methylbenzamide (15.00±0.46) [2]. This places both compounds in the very weak acid/essentially neutral range. In stark contrast, benzohydroxamic acid is a weak acid with an experimentally determined pKa of 8.78–8.89 [3]. This ~7-log unit difference in acidity has profound implications for ionization state at physiological pH.

Ionization State Prediction Salt Formation and Solubility Bioavailability Profiling

Synthetic Utility Differentiation: N-Methoxybenzamide Serves as a Robust Directing Group for Ortho-C–H Functionalization, Unavailable to Simpler Benzamides

The N-methoxybenzamide scaffold, specifically the CONHOMe group, is a well-established, weakly coordinating directing group for transition-metal-catalyzed ortho-C–H activation reactions. This functionality is absent in simpler analogs like N-methylbenzamide. For instance, in a [Cp*RhIII]-catalyzed annulation with 1,4,2-bisoxazol-5-one, N-methoxybenzamide affords 2-aryl quinazolin-4(3H)-one derivatives in 68–93% yields [1]. Similarly, a Pd(II)-catalyzed ortho-alkoxylation of N-methoxybenzamides proceeds with high selectivity [2]. This specific reactivity is a defining feature of this compound class and is not a property of N-methylbenzamide.

C–H Activation Synthetic Methodology Directing Group Strategy

Derivative Potency Differentiation: 2-Amino-N-methoxybenzamide Derivatives Exhibit Low-Nanomolar EGFR Inhibition

Recent research demonstrates that derivatives of N-methoxybenzamide can be optimized for potent biological activity. Specifically, 2-amino-N-methoxybenzamide-based pyrimidine derivatives (compounds 5d and 5h) exhibit potent anti-tumor activity against NCI-H1975 non-small cell lung cancer cells, with IC50 values of 95 nM and 71 nM, respectively [1]. This activity is attributed to significant interaction with the EGFR kinase. These findings highlight the N-methoxybenzamide core as a privileged scaffold for developing targeted therapeutics, a value proposition distinct from simpler benzamide analogs.

EGFR Inhibition Anticancer Drug Discovery Non-Small Cell Lung Cancer

High-Value Application Scenarios for N-Methoxybenzamide (CAS 2446-51-7) Based on Quantitative Evidence


Directed C–H Functionalization in Complex Molecule Synthesis

Procure N-methoxybenzamide when the synthetic route requires a robust, weakly coordinating directing group for regioselective ortho-C–H activation. Its CONHOMe group enables access to functionalized arenes that are otherwise difficult to synthesize. This is supported by documented yields of 68–93% in Rh(III)-catalyzed annulation reactions [1]. This application is a key differentiator from simpler benzamides like N-methylbenzamide, which lack this directing capability [2].

Scaffold for Optimizing Drug-like Properties via Physicochemical Tuning

Select N-methoxybenzamide over its N-methyl analog when a lower lipophilicity (XLogP of 0.1 vs. ~0.9) and lower melting point (56–59°C vs. 76–78°C) are desired for improved solubility, ease of handling, or to modulate a compound's ADME profile. This is a data-driven choice for medicinal chemistry optimization.

Core Scaffold for Developing Novel EGFR-Targeted Anticancer Agents

Use N-methoxybenzamide as a foundational building block for synthesizing novel kinase inhibitors, particularly those targeting EGFR in non-small cell lung cancer. Recent evidence shows that 2-amino-N-methoxybenzamide derivatives can achieve low-nanomolar potency (IC50 = 71 nM) against relevant cancer cell lines [3]. This validates its utility in rational, structure-based drug design programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.